Monoelaidin
Overview
Description
. It is a monoglyceride, which is a type of lipid molecule. Monoelaidin is a colorless to pale yellow liquid that solidifies at room temperature but can be reverted to a liquid state upon heating . It is known for its low toxicity and solubility in organic solvents .
Mechanism of Action
Target of Action
Monoelaidin, also known as Glycerol 1-monoelaidate or α-Monoelaidin, is a compound produced by the esterification of one molecule of octadecanoic acid and one molecule of glycerol It is often used as a biological material or organic compound for life science-related research .
Mode of Action
It’s known that this compound can transition from vesicles to cubosomes when heated in an aqueous dispersion . This transition suggests that this compound interacts with its environment and undergoes structural changes based on temperature .
Biochemical Pathways
The structural transitions that this compound undergoes suggest that it may interact with and potentially influence various biochemical pathways .
Result of Action
The result of this compound’s action is primarily observed in its structural transitions. When heated in an aqueous dispersion, this compound transitions from vesicles to cubosomes . This transition indicates that this compound can change its structure based on environmental conditions, which could potentially influence its interactions with other molecules or cells .
Action Environment
The action of this compound is influenced by environmental factors, particularly temperature. As mentioned earlier, heating this compound in an aqueous dispersion causes it to transition from vesicles to cubosomes . This suggests that the efficacy and stability of this compound could be influenced by environmental conditions such as temperature .
Biochemical Analysis
Biochemical Properties
Monoelaidin exhibits mesomorphic phases with one-, two-, and three-dimensional periodicity, such as lamellar, an inverted hexagonal, and bicontinuous cubic phases . These properties make this compound a subject of interest in the study of phase behavior because they are easily accessible in a temperature and pressure range .
Cellular Effects
In the context of cellular effects, this compound has been observed to undergo temperature-induced structural transitions in aqueous dispersion . This transition from vesicles to cubosomes by heating the dispersion is possible, indicating that this compound can influence cellular structures .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to transition from vesicles to cubosomes when heated . This suggests that this compound can interact with other biomolecules in a way that influences their structural transitions.
Temporal Effects in Laboratory Settings
This compound has been observed to exhibit different phase behaviors at different temperatures . For instance, it forms lamellar and bicontinuous cubic phases at temperatures above 30°C . This indicates that the effects of this compound can change over time in laboratory settings, depending on the temperature and other conditions.
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models. Animal models are commonly used in biomedical research to study the effects of various compounds, including their dosage effects .
Preparation Methods
Monoelaidin can be synthesized through the esterification of octadecanoic acid and glycerol . This reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and catalyst concentration, can be optimized to achieve a high yield of this compound .
In industrial production, this compound is often prepared by mixing lyophilized this compound with a fixed concentration of water, followed by centrifugation and multiple freeze-thaw cycles above and below the chain melting temperature of approximately 40°C . This method ensures the homogeneity of the sample and the formation of the desired product.
Chemical Reactions Analysis
Monoelaidin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives, while reduction can result in the formation of saturated fatty acid esters . Substitution reactions can introduce different functional groups into the this compound molecule, further modifying its chemical properties .
Scientific Research Applications
Monoelaidin has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a model lipid to study various complex biological processes, such as membrane fusion and protein crystallization . Its ability to form different self-assembled nanostructures makes it valuable in the field of nanotechnology .
In biology and medicine, this compound is used to study the effects of fatty acids on cellular processes and to develop drug delivery systems . Its biocompatibility and biodegradability make it an ideal candidate for use in pharmaceutical formulations . Additionally, this compound has been investigated for its antibacterial properties and its potential to modulate quorum sensing in bacteria .
Comparison with Similar Compounds
Monoelaidin is similar to other monoglycerides, such as monoolein, monovaccenin, and monolinolein . These compounds share similar chemical structures and properties but differ in their fatty acid components . For example, monoolein contains oleic acid, while monovaccenin contains vaccenic acid .
Compared to these similar compounds, this compound exhibits unique phase behavior and structural transitions . It forms different nanostructures under varying conditions of temperature and water content, making it particularly useful in studies of lipid polymorphism and nanostructure formation . Additionally, this compound has distinct antibacterial properties and mechanisms of action compared to other monoglycerides .
Properties
IUPAC Name |
2,3-dihydroxypropyl (E)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNAYUHWVFMIP-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052831 | |
Record name | trans-Monoelaidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour | |
Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycerol monooleate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5437 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Glyceryl monooleate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
238-240 °C AT 3 MM HG | |
Record name | GLYCEROL MONOOLEATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol) | |
Record name | GLYCEROL MONOOLEATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Glyceryl monooleate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9420 @ 20 °C/4 °C, 0.925-0.935 | |
Record name | GLYCEROL MONOOLEATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Glyceryl monooleate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID | |
CAS No. |
25496-72-4, 2716-53-2 | |
Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-Monoelaidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oleic acid, monoester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCEROL MONOOLEATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/ | |
Record name | GLYCEROL MONOOLEATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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